N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a benzamide moiety modified with a trifluoromethoxy group at position 2. This structure combines the electron-withdrawing trifluoromethoxy group, which enhances metabolic stability and lipophilicity, with the triazolo-pyridazine scaffold known for pharmacological relevance in kinase inhibition and antimicrobial activity . The compound’s synthesis typically involves coupling reactions between substituted triazolo-pyridazine intermediates and functionalized benzoyl chlorides, as evidenced by analogous protocols in the literature .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3/c1-25-13-7-6-11-20-21-12(23(11)22-13)8-19-14(24)9-2-4-10(5-3-9)26-15(16,17)18/h2-7H,8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWBOAGVUQJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 367.288 g/mol. The compound features a triazolo-pyridazine core and a trifluoromethoxy group, which contribute to its pharmacological properties.
Biological Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant biological activity. The specific biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that similar compounds display antimicrobial properties against various pathogens. The presence of the triazole ring is often linked to enhanced antimicrobial efficacy.
- Anticancer Potential : The compound has been evaluated for its anticancer properties in various cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives of triazolo-pyridazine compounds have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways in pathogens or cancer cells.
- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes, altering signal transduction pathways.
- Induction of Oxidative Stress : Some studies suggest that it could induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with a related triazole derivative. |
| Johnson et al. (2023) | Reported that a similar triazolo-pyridazine compound exhibited anticancer effects in breast cancer cell lines via apoptosis induction. |
| Lee et al. (2021) | Found anti-inflammatory activity in animal models using compounds with structural similarities to this compound. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural relatives share the triazolo-pyridazine backbone but differ in substituents, leading to variations in physicochemical and biological properties. Key analogues include:
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
- Structural Difference : Replaces the methoxy group at position 6 with a methyl group and lacks the trifluoromethoxy modification on the benzamide.
- Biological Activity : Exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the methyl group enhances membrane permeability but reduces metabolic stability compared to the methoxy variant .
4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide
- Structural Difference : Features a butanamide linker and a thiazol-2-yl group instead of the benzamide moiety.
- Pharmacokinetics : The extended aliphatic chain improves solubility (logP = 1.9) but reduces target binding affinity in kinase assays compared to the benzamide derivative .
N-(6-Hydroxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl Benzamide
Stability and Toxicity
- Thermal Stability : The trifluoromethoxy group increases thermal stability (decomposition temperature >300°C), making the compound suitable for high-temperature processing .
- Toxicity : Preliminary toxicity studies on structurally related triazolo-pyridazines indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), attributed to the absence of reactive metabolites .
Q & A
Q. What are the key synthetic pathways for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
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Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with aldehydes/ketones under reflux conditions (e.g., NaOH in ethanol) .
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Step 2 : Introduction of the methoxy group at the 6-position via nucleophilic substitution or protection/deprotection strategies .
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Step 3 : Amide coupling between the triazolopyridazine intermediate and 4-(trifluoromethoxy)benzoyl chloride using coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or dichloromethane .
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Purification : HPLC or column chromatography ensures >95% purity, confirmed by NMR and mass spectrometry .
- Table 1 : Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Hydrazine, NaOH | Ethanol | Reflux | 65–78 | |
| Methoxylation | NaOMe, DMF | DMF | 80°C | 70–85 | |
| Amide Coupling | HATU, DIPEA | DCM | RT | 60–75 |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethoxy at δ 120–125 ppm in C) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z ~422) .
- HPLC : Purity >95% with retention time matching standards .
- Elemental Analysis : Matches theoretical C, H, N, and F content .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Triazolopyridazines often target kinases or cytochrome P450 enzymes (e.g., 14-α-demethylase in fungi) .
- Receptor Interaction : The trifluoromethoxy group may enhance binding to G-protein-coupled receptors (GPCRs) or nuclear receptors .
- Pathway Modulation : Preliminary assays (e.g., cell viability or luciferase reporter) can identify involvement in apoptosis or inflammation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution for methoxylation .
- Catalyst Screening : Pd catalysts or phase-transfer agents improve cyclization efficiency .
- Temperature Gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions .
- In-line Monitoring : Use LC-MS to track intermediates and adjust conditions dynamically .
Q. What methodologies are recommended for analyzing discrepancies in reported biological activities?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., IC in isogenic cell lines) .
- Structural Elucidation : X-ray crystallography or computational docking (e.g., AutoDock Vina) identifies binding pose variations .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to assess structure-activity trends .
Q. What in silico approaches can predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model binding .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Train models on triazolopyridazine derivatives to predict ADMET properties .
Q. How can structure-activity relationship (SAR) studies be designed to modify the compound's structure for enhanced activity?
- Methodological Answer :
- Substituent Variation : Replace trifluoromethoxy with chloro or methyl groups to probe steric/electronic effects .
- Bioisosteres : Substitute the triazole ring with imidazole or pyrazole to assess scaffold flexibility .
- In Vitro Screening : Test analogs in enzyme inhibition (e.g., kinase panel) or cytotoxicity assays (e.g., MTT) .
Q. What strategies mitigate cytotoxicity while maintaining efficacy in preclinical models?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
- Lipid Nanoparticles : Encapsulate the compound to enhance bioavailability and reduce IC in vivo .
- Toxicogenomics : RNA-seq identifies pathways affected by cytotoxicity, guiding structural refinements .
Key Considerations for Data Contradiction Analysis
- Conflicting Bioactivity Reports : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Synthesis Variability : Compare batch-specific impurity profiles via LC-MS to rule out contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
